molecular formula C7H8ClNO3 B2354129 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride CAS No. 2155855-73-3

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2354129
CAS No.: 2155855-73-3
M. Wt: 189.6
InChI Key: JROZEFSQYOCEII-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan. The compound is known for its role in various biochemical processes and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the hydroxymethylation of picolinic acid. This process can be carried out using formaldehyde and a suitable catalyst under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 5-carboxypicolinic acid.

    Reduction: Formation of 5-methylpicolinic acid.

    Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and immunomodulatory properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in the context of its antiviral and immunomodulatory properties .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a variety of chemical modifications, making the compound versatile for different applications in research and industry .

Properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-3,9H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZEFSQYOCEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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